molecular formula C14H16N4O6S2 B8057707 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Cat. No.: B8057707
M. Wt: 400.4 g/mol
InChI Key: UFBOIWPLCDSNEG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- is a complex organic compound characterized by the presence of sulfonic acid groups and hydrazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- typically involves the reaction of benzenesulfonic acid derivatives with hydrazine. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The hydrazino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of hydrazino-substituted compounds.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- involves its interaction with molecular targets through its hydrazino and sulfonic acid groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-: This compound has nitro groups instead of hydrazino groups, leading to different chemical properties and reactivity.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-: The presence of amino groups makes this compound distinct in its reactivity and applications.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-azido-: The azido groups confer unique properties, making it useful in specific chemical reactions.

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-hydrazino- is unique due to its hydrazino functional groups, which provide distinct reactivity and potential applications compared to similar compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-hydrazinyl-2-[2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOIWPLCDSNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189262
Record name Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26092-49-9
Record name Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-hydrazino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26092-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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